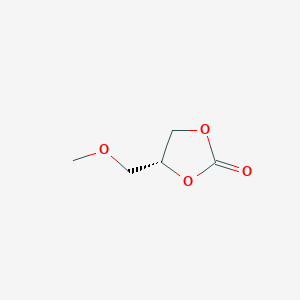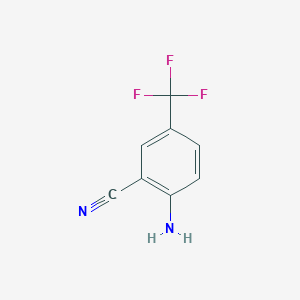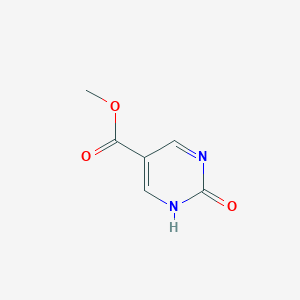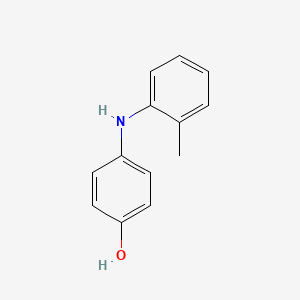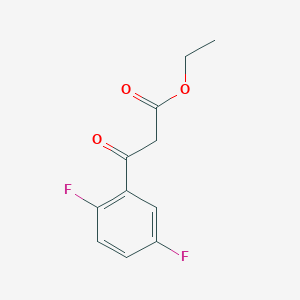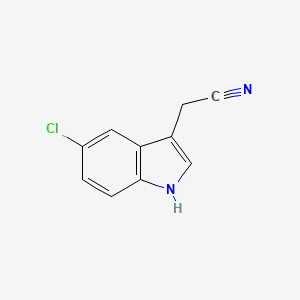
2-(5-cloro-1H-indol-3-il)acetonitrilo
Descripción general
Descripción
“2-(5-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 81630-83-3. It has a molecular weight of 190.63 and its IUPAC name is (5-chloro-1H-indol-3-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 . The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of similar compounds have been explored to recognize the nature of electronic and optical properties .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. Its physical form is a powder and it has a molecular formula of C10H7ClN2 . The boiling point is 406.517ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados del indol, incluidos aquellos similares al 2-(5-cloro-1H-indol-3-il)acetonitrilo, han mostrado potencial como agentes antivirales. Por ejemplo, ciertos compuestos basados en indol han demostrado actividad inhibitoria contra la influenza A y otros virus . La similitud estructural sugiere que el this compound podría explorarse por sus posibles propiedades antivirales, particularmente contra los virus de ARN y ADN.
Propiedades Antiinflamatorias
Se sabe que el núcleo del indol posee capacidades antiinflamatorias. Al modular las vías inflamatorias, los derivados del indol pueden utilizarse para tratar afecciones caracterizadas por la inflamación. La investigación sobre el this compound podría descubrir nuevos tratamientos antiinflamatorios, especialmente para enfermedades inflamatorias crónicas .
Investigación Anticancerígena
Los compuestos indólicos se han investigado por sus propiedades anticancerígenas. Pueden interactuar con varios objetivos celulares y pueden inducir la apoptosis en las células cancerosas. La exploración del this compound en oncología podría conducir al desarrollo de nuevos fármacos anticancerígenos .
Actividad Antimicrobiana
El andamiaje del indol se asocia con efectos antimicrobianos. Los derivados del indol se han utilizado para combatir una gama de infecciones microbianas. El estudio del this compound podría contribuir al descubrimiento de nuevos agentes antimicrobianos, lo cual es crucial en la era de la resistencia a los antibióticos .
Efectos Neuroprotectores
Se sabe que los indoles tienen efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas. La investigación sobre las aplicaciones neuroprotectoras del this compound puede proporcionar información sobre su posible uso en terapias para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Potencial Antidiabético
Los derivados del indol han mostrado potencial en el manejo de la diabetes al influir en el metabolismo de la glucosa y la sensibilidad a la insulina. Investigar las propiedades antidiabéticas del this compound podría conducir a nuevos enfoques en el tratamiento de la diabetes .
Actividad Antimalárica
Los compuestos indólicos se han utilizado en el tratamiento de la malaria debido a su capacidad para interferir con el ciclo de vida del parásito de la malaria. El estudio del this compound podría abrir nuevas vías para las terapias antimaláricas .
Electroluminiscencia en OLED
Los fluoróforos basados en indol, incluidas estructuras similares al this compound, se han utilizado en diodos orgánicos emisores de luz (OLED) debido a sus propiedades electroluminiscentes. Esta aplicación es particularmente relevante en el desarrollo de OLED fluorescentes eficientes .
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis of “2-(5-chloro-1H-indol-3-yl)acetonitrile” and its derivatives, as well as their potential applications. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-(5-chloro-1h-indol-3-yl)acetonitrile, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFZUNGNGGEESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489130 | |
| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81630-83-3 | |
| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chloro-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)

